N-(2-Methoxyphenyl)indole: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential
N-(2-Methoxyphenyl)indole: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential
Executive Summary
As drug discovery programs increasingly target complex, shallow hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs), the demand for conformationally restricted, 3D-rich pharmacophores has surged. N-(2-Methoxyphenyl)indole (IUPAC: 1-(2-methoxyphenyl)-1H-indole) represents a highly versatile privileged scaffold that meets these criteria[1]. By appending an ortho-methoxy substituted phenyl ring directly to the indole nitrogen, chemists can exploit specific steric clashes that lock the molecule into an orthogonal conformation.
This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and pharmacological validation workflows for N-(2-Methoxyphenyl)indole, designed specifically for application scientists and drug development professionals.
Chemical Structure & Physicochemical Properties
The structural architecture of N-(2-Methoxyphenyl)indole is defined by a bicyclic indole core covalently linked via its nitrogen atom to a 2-methoxyphenyl moiety[1].
Conformational Causality: The presence of the methoxy group (-OCH₃) at the ortho position of the phenyl ring is not merely a functional group addition; it is a conformational determinant. The steric bulk of the methoxy group severely restricts rotation around the C-N bond due to spatial conflict with the C2-H and C7-H protons of the indole ring. This forces the phenyl ring out of coplanarity, resulting in a twisted, three-dimensional geometry. This 3D character reduces off-target promiscuity (often seen in flat, planar aromatics) and enhances specific binding affinity in deep hydrophobic pockets[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for N-(2-Methoxyphenyl)indole, establishing its suitability for Lipinski-compliant drug design[1][3].
| Physicochemical Property | Value | Structural Implication |
| IUPAC Name | 1-(2-methoxyphenyl)-1H-indole | Defines the N-linkage of the aryl group. |
| Molecular Formula | C₁₅H₁₃NO | Standard composition for N-arylated indoles. |
| Molecular Weight | 223.27 g/mol | Highly efficient lead-like size (MW < 300). |
| Exact Mass | 223.0997 Da | Critical for High-Resolution Mass Spec (HRMS) validation. |
| LogP (Predicted) | ~3.8 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | N-atom is substituted; increases lipophilicity. |
| Hydrogen Bond Acceptors | 1 | Methoxy oxygen provides a weak H-bond vector. |
| Rotatable Bonds | 2 | Low flexibility ensures low entropic penalty upon binding. |
| Topological Polar Surface Area | 14.1 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration. |
Synthetic Methodologies: The Buchwald-Hartwig C-N Cross-Coupling
Historically, N-arylation of indoles relied on the Ullmann reaction, which requires harsh conditions (>150°C) and stoichiometric copper, often leading to degradation. To synthesize N-(2-Methoxyphenyl)indole efficiently, the Palladium-catalyzed Buchwald-Hartwig cross-coupling is the modern gold standard[4].
Mechanistic Causality: Coupling an indole with 2-bromoanisole presents a significant steric challenge due to the ortho-methoxy group[5][6]. To overcome this, a bulky, electron-rich phosphine ligand (such as XPhos or t-BuXPhos) must be paired with a stable Pd(0) source like Pd₂(dba)₃. The electron-rich nature of the ligand accelerates the oxidative addition of the Pd catalyst into the strong C-Br bond of 2-bromoanisole, while its extreme steric bulk forces the rate-limiting reductive elimination step, expelling the product and regenerating the catalyst[4].
Step-by-Step Self-Validating Protocol
Reagents: 1H-indole (1.0 equiv), 2-bromoanisole (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.5 equiv), anhydrous Toluene.
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Inert Atmosphere Preparation: In a glovebox, charge an oven-dried Schlenk flask with 1H-indole, Pd₂(dba)₃, XPhos, and NaOtBu.
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Causality: Pd(0) and phosphine ligands are highly susceptible to oxidation. Strict exclusion of O₂ prevents catalyst deactivation.
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Solvent & Substrate Addition: Add anhydrous toluene followed by 2-bromoanisole via a gas-tight syringe.
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Causality: Toluene provides a non-polar, high-boiling environment that stabilizes the catalytic intermediate and allows for high-temperature reflux.
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Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours under continuous stirring.
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Causality: Elevated thermal energy is required to overcome the activation barrier of the sterically hindered reductive elimination step.
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In-Process Validation (TLC): Spot the reaction mixture against the starting 1H-indole on a silica TLC plate (Eluent: Hexane:EtOAc 9:1).
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Validation: The complete disappearance of the lower-Rf indole spot confirms the consumption of the limiting reagent.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
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Final Structural Validation (NMR): Perform ¹H NMR (CDCl₃).
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Validation: The reaction is deemed successful if the broad N-H singlet (~8.1 ppm) of the starting indole is absent, and a sharp, distinct singlet integrating to 3 protons appears at ~3.8 ppm, corresponding to the newly appended methoxy group.
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Pharmacological Applications & Mechanism of Action
N-(2-Methoxyphenyl)indole serves as a highly effective lead compound in medicinal chemistry[1]. The indole moiety mimics the side chain of tryptophan, allowing it to intercalate into hydrophobic pockets of various enzymes and receptors[2]. Concurrently, the ortho-methoxy group modulates the electronic distribution of the molecule and provides a targeted vector for hydrogen bonding with specific amino acid residues (e.g., serine or threonine) in the active site[2].
Proposed mechanism of action for N-(2-Methoxyphenyl)indole modulating cellular signaling pathways.
Experimental Workflow for Binding Affinity Validation
To empirically validate the binding affinity of N-(2-Methoxyphenyl)indole to a target protein, Surface Plasmon Resonance (SPR) is the industry standard. SPR provides real-time, label-free kinetic data, allowing researchers to calculate exact association and dissociation rates.
Step-by-Step SPR Protocol
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Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry.
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Causality: Covalent attachment ensures the target does not leach during the assay, providing a highly stable baseline for sensitive kinetic measurements.
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Baseline Stabilization: Flow the running buffer (PBS-P+ supplemented with 5% DMSO) over the chip at 30 µL/min until the baseline RU (Response Units) stabilizes.
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Causality: Because N-(2-Methoxyphenyl)indole is lipophilic (LogP ~3.8), 5% DMSO is strictly required to prevent compound precipitation in the microfluidic channels.
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Analyte Injection (Association): Inject a concentration series of N-(2-Methoxyphenyl)indole (e.g., 0.1 µM to 10 µM) over the immobilized target for 120 seconds.
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Buffer Wash (Dissociation): Switch the microfluidic flow back to the pure running buffer for 300 seconds.
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Self-Validating Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
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Validation: A valid interaction will show a concentration-dependent increase in RU during association, and a smooth exponential decay during dissociation. The system self-validates by calculating the equilibrium dissociation constant ( KD=koff/kon ), which must align with the steady-state affinity plot.
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Step-by-step Surface Plasmon Resonance (SPR) workflow for validating ligand-target binding kinetics.
References
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EvitaChem. Buy N-(2-Methoxyphenyl)indole (EVT-8915170) - EvitaChem. Retrieved from:[1]
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EvitaChem. Buy N-(2-Methoxyphenyl)indole (EVT-8915170) - Mechanism of Action. Retrieved from:[2]
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PubChemLite. 2-(4-methoxyphenyl)-1h-indole (C15H13NO) - PubChemLite. Retrieved from:[3]
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RSC Publishing. Green Chemistry - An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction. Retrieved from:[5]
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ACS Publications. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. Retrieved from:[6]
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MDPI. Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from:[4]
